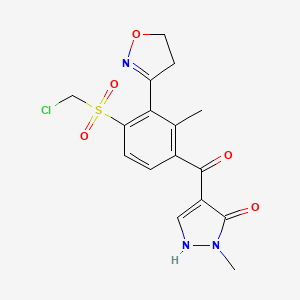

Chloride Topramezone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chloride Topramezone is a benzyl ester pyrazolone herbicide that functions as a 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) inhibitor. It is primarily used postemergence in maize for controlling broadleaf and grass weeds . This compound is known for its high efficacy and selectivity, making it a valuable tool in agricultural weed management.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Chloride Topramezone involves several steps:

Reaction of Compound I and Compound II: The initial step involves reacting 3-[3-bromo-2-methyl-6-(methylthio)-phenyl]-4,5-dihydroisoxazole (Compound I) with 1-methyl-5-hydroxypyrazole (Compound II) in the presence of a copper catalyst, a ligand, an organic solvent, alkali, and carbon monoxide gas.

Post-Treatment: After the reaction, the solvent is removed, and the product is rinsed with water and toluene, followed by drying to obtain the final compound.

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The use of cost-effective catalysts and efficient reaction conditions ensures high yield and reduced production costs .

Analyse Des Réactions Chimiques

Types of Reactions

Chloride Topramezone undergoes several types of chemical reactions, including:

N-Demethylation: This reaction involves the removal of a methyl group from the nitrogen atom, resulting in the formation of desmethyl topramezone.

Common Reagents and Conditions

Oxidative Reagents: Cytochrome P450 monooxygenase enzymes are commonly involved in the oxidative metabolism of this compound.

Reaction Conditions: These reactions typically occur under physiological conditions within plant tissues.

Major Products Formed

Desmethyl Topramezone: Formed through N-demethylation.

Benzoic Acid Metabolites: Resulting from further oxidative reactions.

Applications De Recherche Scientifique

Chloride Topramezone has a wide range of scientific research applications:

Agriculture: It is extensively used as a postemergence herbicide in maize and sugarcane fields to control a variety of weeds.

Plant Physiology: Research on its metabolic pathways helps understand herbicide resistance mechanisms in weeds.

Environmental Science: Studies on its environmental impact and degradation pathways contribute to sustainable agricultural practices.

Mécanisme D'action

Chloride Topramezone exerts its herbicidal effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (4-HPPD). This inhibition disrupts the biosynthesis of plastoquinone and tocopherols, leading to the accumulation of reactive oxygen species and ultimately causing plant cell death . The molecular targets include the HPPD enzyme and associated metabolic pathways involved in carotenoid biosynthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Mesotrione: Another 4-HPPD inhibitor used in maize and sugarcane fields.

Tembotrione: A triketone herbicide with similar mode of action.

Uniqueness

Chloride Topramezone is unique due to its high selectivity and efficacy in controlling a broad spectrum of weeds. It also exhibits a different metabolic pathway in resistant weed populations compared to other HPPD inhibitors .

Propriétés

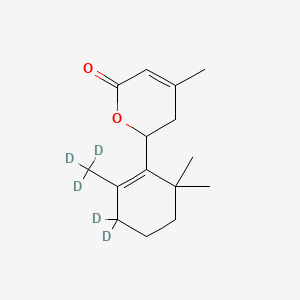

Formule moléculaire |

C16H16ClN3O5S |

|---|---|

Poids moléculaire |

397.8 g/mol |

Nom IUPAC |

4-[4-(chloromethylsulfonyl)-3-(4,5-dihydro-1,2-oxazol-3-yl)-2-methylbenzoyl]-2-methyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C16H16ClN3O5S/c1-9-10(15(21)11-7-18-20(2)16(11)22)3-4-13(26(23,24)8-17)14(9)12-5-6-25-19-12/h3-4,7,18H,5-6,8H2,1-2H3 |

Clé InChI |

VPNUSDAPJVDFMA-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=CC(=C1C2=NOCC2)S(=O)(=O)CCl)C(=O)C3=CNN(C3=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-3-(1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methoxy-2-oxoethyl)benzenesulfonic Acid](/img/structure/B13841507.png)

![2-[3-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B13841514.png)

![4-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,3-triol](/img/structure/B13841553.png)